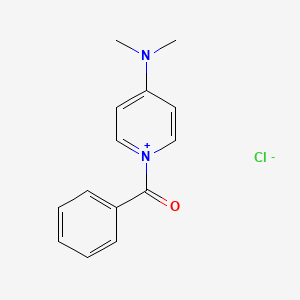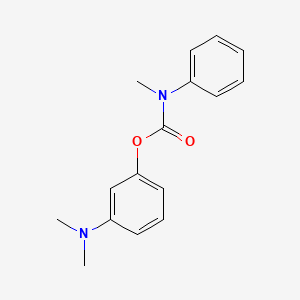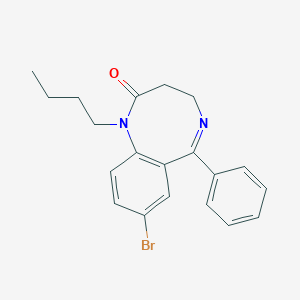![molecular formula C17H36O2Sn B14498808 11-[Butyl(dimethyl)stannyl]undecanoic acid CAS No. 65372-64-7](/img/structure/B14498808.png)
11-[Butyl(dimethyl)stannyl]undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[Butyl(dimethyl)stannyl]undecanoic acid is a compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. Organotin compounds have a wide range of applications, including use as stabilizers in PVC, catalysts in organic synthesis, and biocides. The specific structure of this compound includes a tin atom bonded to a butyl group and two methyl groups, as well as an undecanoic acid moiety.
準備方法
The synthesis of 11-[Butyl(dimethyl)stannyl]undecanoic acid typically involves the reaction of undecanoic acid with a butyl(dimethyl)tin reagent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Undecanoic acid and butyl(dimethyl)tin reagent.
Reaction Conditions: The reaction is carried out in a solvent like toluene, with a catalyst to promote the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain pure this compound.
化学反応の分析
11-[Butyl(dimethyl)stannyl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin moiety to different oxidation states.
Substitution: The butyl and methyl groups attached to the tin atom can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
11-[Butyl(dimethyl)stannyl]undecanoic acid has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Utilized as a catalyst in various industrial processes, including polymerization and the production of fine chemicals.
作用機序
The mechanism of action of 11-[Butyl(dimethyl)stannyl]undecanoic acid involves its interaction with biological molecules. The tin atom can form bonds with various functional groups in proteins and enzymes, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as membrane assembly and lipid metabolism. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its biological effects by causing oxidative stress and damage to cellular components .
類似化合物との比較
11-[Butyl(dimethyl)stannyl]undecanoic acid can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in organic synthesis as a source of methyl groups.
Compared to these compounds, this compound is unique due to its specific structure, which includes an undecanoic acid moiety. This structure may confer distinct chemical and biological properties, making it suitable for specific applications in research and industry .
特性
CAS番号 |
65372-64-7 |
|---|---|
分子式 |
C17H36O2Sn |
分子量 |
391.2 g/mol |
IUPAC名 |
11-[butyl(dimethyl)stannyl]undecanoic acid |
InChI |
InChI=1S/C11H21O2.C4H9.2CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-4-2;;;/h1-10H2,(H,12,13);1,3-4H2,2H3;2*1H3; |
InChIキー |
DSXBQUGHMIVXAP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](C)(C)CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


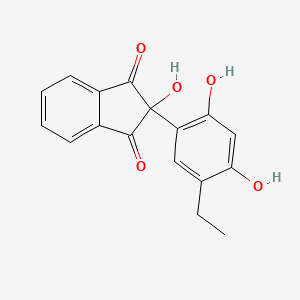

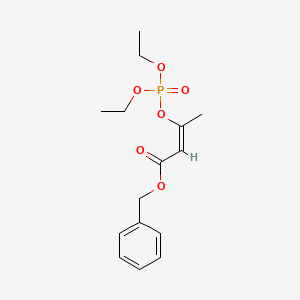

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
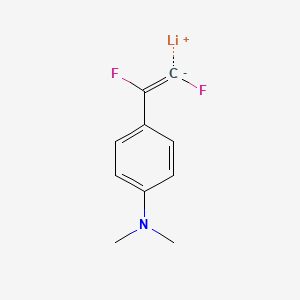
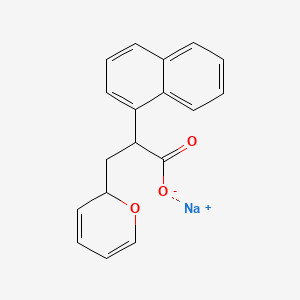

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
